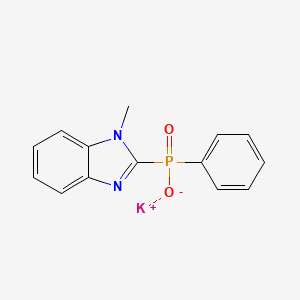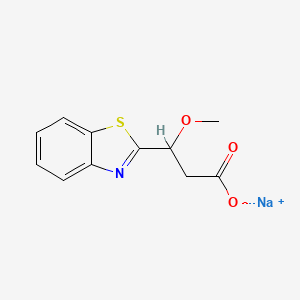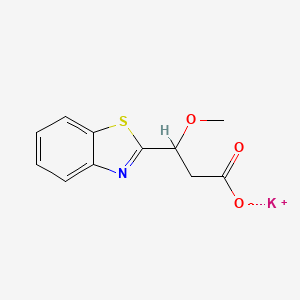
potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate, also known as PBP, is a phosphinate compound that is used in scientific research. It is a versatile compound that is used in a variety of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the effect of phosphinate compounds on the body. It is also used in laboratory experiments to study the mechanism of action of certain compounds. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is used in the synthesis of other phosphinate compounds, such as phosphonates and phosphinates.
作用機序
The mechanism of action of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is not yet fully understood. However, it is believed that it acts as a proton-transferring agent, transferring protons from the phosphinate group to the phenyl group. This transfer of protons causes a change in the structure of the phosphinate group, resulting in the formation of the desired potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate are not yet fully understood. However, it is believed that potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can act as an inhibitor of certain enzymes, such as phosphatases and kinases. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is believed to have anti-inflammatory properties, as well as the ability to reduce oxidative stress.
実験室実験の利点と制限
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has several advantages for laboratory experiments. It is relatively stable and non-toxic, making it safe to use in experiments. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate. It is not as effective as other phosphinate compounds, and its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate and other phosphinate compounds, as well as the development of new methods for synthesizing potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate. Finally, further research could be conducted on the potential uses of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate in other fields, such as agriculture, food processing, and environmental science.
合成法
The synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can be achieved through a two-step process. The first step involves the reaction of potassium hydroxide and 1-methyl-1H-1,3-benzodiazol-2-yl chloride, which produces the desired phosphinate product. In the second step, the product is reacted with phenylphosphonic acid to produce the desired potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate compound.
特性
IUPAC Name |
potassium;(1-methylbenzimidazol-2-yl)-phenylphosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2P.K/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFODKABUZNMH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12KN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)phosphinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)


![potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate](/img/structure/B6422548.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxo-4-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}butanamide](/img/structure/B6422558.png)